molecular formula C10H14ClN3OS B1356888 Cyprazole CAS No. 42089-03-2

Cyprazole

Cat. No. B1356888
CAS RN: 42089-03-2
M. Wt: 259.76 g/mol
InChI Key: KDOKZLSGPVBDLS-UHFFFAOYSA-N
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Description

Cyprazole is a compound with the molecular formula C10H14ClN3OS . It is classified as a herbicide .


Molecular Structure Analysis

The molecular structure of Cyprazole consists of a cyclopropane ring attached to a thiadiazole ring . The InChI key for Cyprazole is KDOKZLSGPVBDLS-UHFFFAOYSA-N .

Scientific Research Applications

Brexpiprazole, for instance, is an oral antipsychotic agent indicated for use in patients with schizophrenia or as adjunctive treatment for major depressive disorder. The pharmacokinetics of brexpiprazole in patients known to be extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 have been studied, suggesting alternative dosing strategies to achieve consistent plasma concentrations between EMs and PMs without exceeding the area under the plasma concentration–time curve observed in the EMs (Elmokadem et al., 2021).

Another study on aripiprazole showed that its serum concentrations and the active sum of aripiprazole and its metabolite dehydroaripiprazole in psychiatric patients were significantly affected by the CYP2D6 genotype. This indicates that PMs typically need 30–40% lower doses to achieve similar steady-state serum concentrations as EMs (Hendset et al., 2007).

properties

IUPAC Name

N-[5-(1-chloro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3OS/c1-10(2,5-11)8-13-14-9(16-8)12-7(15)6-3-4-6/h6H,3-5H2,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOKZLSGPVBDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NN=C(S1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058097
Record name Cyprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyprazole

CAS RN

42089-03-2
Record name Cyprazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042089032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78G11GDG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
DE Croxford, DM Elkins, G Kapusta - Weed Science, 1975 - cambridge.org
… mixture butam plus cyprazole. An additional objec tive was to compare the effectiveness of EPTC and butam plus cyprazole for weed control in establishment of this forage mix ture. …
Number of citations: 8 www.cambridge.org
K Wang, Y Lv, M He, L Tian, F Nie, Z Shao… - Archives of …, 2023 - Springer
… For predictive ability tests of the developed QSAR models, the model predicted EC 50 or LC 50 concentrations of the chosen four amide herbicides (benzadox, cyprazole, epronaz, and …
Number of citations: 1 link.springer.com
S Old - cambridge.org
See amitrole 1H-1, 2, 4-triazol-3-amine Old 3 amino-s-triazole See AMS ammonium sulfamate arsenic acid methyl [(4-aminophenyl) sulfonyl] carbamate Old methyl sulfanilylcarbamate …
Number of citations: 0 www.cambridge.org
L Hazen, J Schroeder - Science - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society ofAmerica (WSSA) and updated as of September 1, 1997. Beginning …
Number of citations: 0 www.cambridge.org
A Czescik, DL Malo, MJ Duart, LL Zamora, GMA Fos… - Talanta, 2007 - Elsevier
This manuscript deals with the application of molecular connectivity calculations to predict the photo-induced chemiluminescent behaviour of the family of herbicides grouped as amides…
Number of citations: 16 www.sciencedirect.com
CD EC - cambridge.org
CD EC chloramben (klor am'ben) chlorbromuron (klor'brom u ron) chloroxuron (klo rox'u ron) chlorpropham (clor pro'fam) cisanilide (sis an'a lid) CMA cyanazine (ci an'a zen) cycloate (…
Number of citations: 1 www.cambridge.org
B Liu, F Zhu, Y Huang, Y Wang, F Yu… - Journal of agricultural …, 2010 - ACS Publications
To increase efficiency of finding leads in pesticide design, reasonable screening rules for leads of fungicide, herbicide, and insecticide, respectively, are desired. Previous works …
Number of citations: 41 pubs.acs.org
D PA - cambridge.org
A cyanazine (el an'a zen) cycloate sy'cIa at) ycIuron (y'klu ron) cyperquat (i'P~ H kwat) cyprazine (i'pra ze" n) cyprazole (si'pdi zoI) cypromid (y'pro mId) dalapon (dal'a pon) dazomet (a'zo …
Number of citations: 0 www.cambridge.org
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
TS Griffin, LE Moser, AR Martin - Weed Science, 1988 - cambridge.org
Field studies were conducted for 3 yr near Mead, NE, to evaluate the effectiveness of seed safeners CGA-92194 [N-(1,3-dioxalon-2-yl-methoxy)iminobenzeneacetonitrile], NA (1,8-…
Number of citations: 21 www.cambridge.org

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